N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-13(9-18(17)29-2)20(27)25-21-24-15(12-30-21)10-19(26)23-11-14-5-3-4-6-16(14)22/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSOBNSUJKLHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the dimethoxybenzamide moiety is attached through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful as a lead compound in drug discovery.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Core Heterocycles: Thiazole (target) vs. Thiadiazoles often exhibit higher rigidity and metabolic stability .
- Methoxy vs. Methyl: The 3,4-dimethoxy group in the target compound may improve solubility compared to methyl substituents in analogues like N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide . Amide Linkages: The carbamoyl methyl group in the target compound provides conformational flexibility, unlike rigid imine linkages in 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine .
Physicochemical Properties
Notes:
- The target compound’s 3,4-dimethoxybenzamide group likely increases water solubility compared to purely halogenated analogues .
Biological Activity
N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H22ClN3O3S
- Molecular Weight : 445.94 g/mol
The structure includes a thiazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One common method includes the reaction of 2-chlorobenzaldehyde with thioamide derivatives followed by acylation with dimethoxybenzoic acid derivatives. The process can be optimized for yield and purity using various solvents and reaction conditions.
Antitumor Activity
Several studies have investigated the antitumor potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound could affect pathways such as PI3K/Akt and MAPK/ERK that are critical for cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been shown to possess anti-inflammatory activity. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer treated with a regimen including thiazole derivatives showed a significant reduction in tumor size in 60% of participants after three months of treatment.
- Combination Therapy : Research has highlighted the efficacy of combining this compound with conventional chemotherapeutics to enhance overall treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
